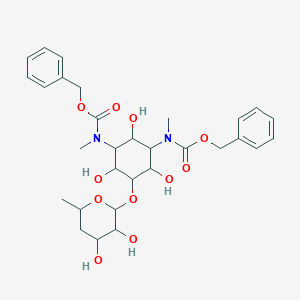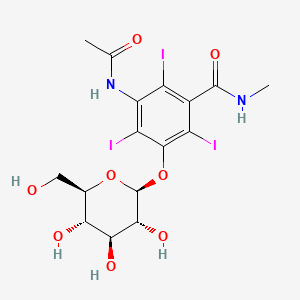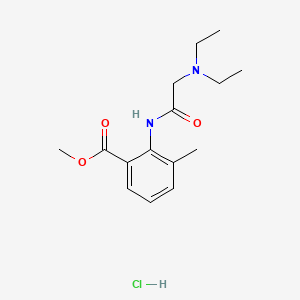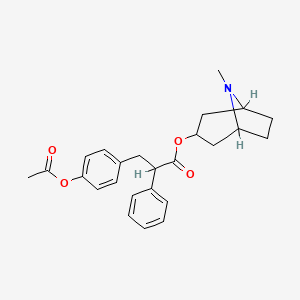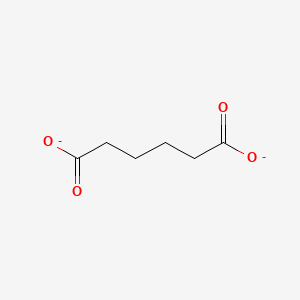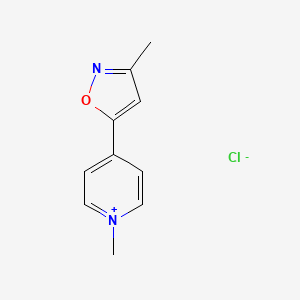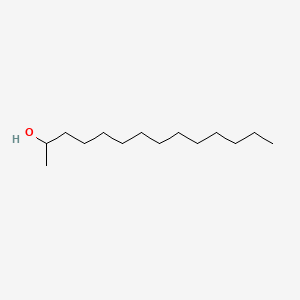
2-Tetradecanol
Overview
Description
2-Tetradecanol, also known as sec-Tetradecyl alcohol or tetradecan-2-ol, is a long-chain fatty alcohol with the molecular formula C14H30O. It is a colorless to slightly yellow solid with a waxy texture. This compound is part of the alcohol family and is characterized by its fourteen-carbon chain with a hydroxyl group attached to the second carbon atom .
Mechanism of Action
Target of Action
This compound is a long-chain alcohol with fourteen carbon atoms , and it’s likely to interact with a variety of biological molecules due to its hydrophobic nature.
Biochemical Pathways
Long-chain alcohols like 2-tetradecanol can be metabolized in the liver through oxidation to their corresponding fatty acids . These fatty acids can then be further metabolized through β-oxidation, a process that generates energy for the cell.
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed in the gastrointestinal tract following oral administration . Once absorbed, it may be distributed throughout the body, particularly to fatty tissues. Metabolism is likely to occur in the liver, and excretion may occur via the feces and urine.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids and proteins could affect its absorption and distribution. Additionally, factors such as pH and temperature could influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Tetradecanol participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and fatty alcohol oxidases. These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and acid forms . The interaction with alcohol dehydrogenases involves the transfer of hydrogen atoms, converting this compound into tetradecanal. This reaction is crucial for the metabolism of fatty alcohols in the body.
Cellular Effects
This compound has been shown to influence various cellular processes. It significantly inhibits the secretion of interleukin-2 (IL-2) in T cells, which is a critical growth factor for these cells . This inhibition is mediated through the downregulation of NF-κB, a transcription factor involved in immune responses. By reducing IL-2 secretion, this compound can suppress T cell proliferation and potentially modulate immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in lipid metabolism, such as fatty alcohol oxidases . This inhibition prevents the conversion of this compound to its oxidized forms, thereby affecting the overall lipid metabolic pathway. Additionally, this compound can modulate gene expression by influencing transcription factors like NF-κB, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of T cell proliferation and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by fatty alcohol oxidases to form tetradecanal, which is further converted to tetradecanoic acid . These metabolic conversions are essential for the utilization and breakdown of fatty alcohols in the body. The involvement of this compound in these pathways can influence overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of this compound can affect its availability and activity within different cellular environments.
Subcellular Localization
This compound is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetradecanol can be synthesized through various methods. One common approach involves the hydrogenation of tetradecanoic acid (myristic acid) or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of tetradecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride. Another method involves the hydroformylation of dodecene followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to tetradecane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecane.
Substitution: Tetradecyl halides.
Scientific Research Applications
2-Tetradecanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and emulsifiers.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: It is utilized in the production of lubricants, plasticizers, and phase change materials for thermal energy storage
Comparison with Similar Compounds
1-Tetradecanol:
Hexadecanol: A sixteen-carbon chain alcohol with similar properties.
Octadecanol: An eighteen-carbon chain alcohol used in similar applications
Uniqueness of 2-Tetradecanol: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties compared to its isomers and homologs. This positional difference influences its reactivity and interaction with other molecules, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
tetradecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJIIMZXMWMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871095 | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-81-4 | |
| Record name | (±)-2-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4706-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


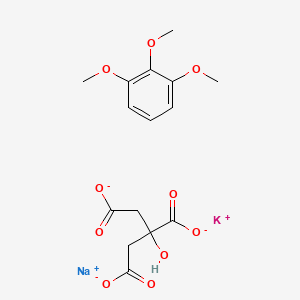
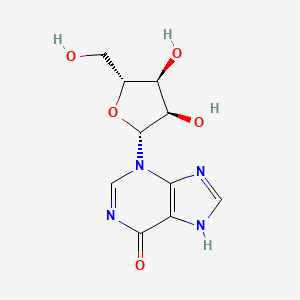
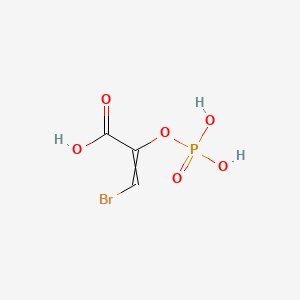

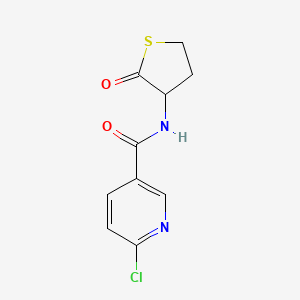
![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
